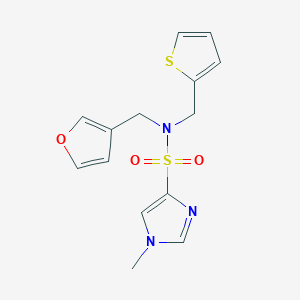
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1428360-22-8 |
| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |
| Molecular Weight | 337.4 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the imidazole ring and subsequent substitution reactions to introduce furan and thiophene moieties. The synthetic pathway often utilizes nucleophilic substitutions and cycloaddition reactions, which are crucial for achieving the desired structural configuration .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites, thereby modulating metabolic pathways.
- Receptor Interaction: It can act as a ligand for certain receptors, influencing signal transduction processes.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, which could affect enzymatic activity .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological effects:
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been tested against various cancer cell lines with results indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the compound could potentially serve as a lead in anticancer drug development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results demonstrate its potential as an antimicrobial agent, warranting further investigation into its mechanism of action against these pathogens .
Antioxidant Properties
Antioxidant activity has been assessed using various assays. Compounds similar to this compound showed significant antioxidant capacities, which could be beneficial in mitigating oxidative stress-related diseases .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Thiazole Derivatives: Research on thiazole derivatives containing imidazole and furan scaffolds revealed strong antioxidant and antibacterial activities, indicating a potential synergy when combined with furan and thiophene groups .
- Imidazole-Based Compounds: A study highlighted the anticancer effects of imidazole-based compounds, suggesting that modifications in the structure can lead to enhanced biological activities .
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMXSDGQXJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













